3-(4-Bromo-2-methylphenyl)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-2-methylphenyl)propanoic acid consists of a propanoic acid moiety (a three-carbon chain with a carboxylic acid group) attached to a 4-bromo-2-methylphenyl group. The bromine atom is substituted at the para position of the phenyl ring. The compound’s InChI code is: 1S/C10H11BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Enantioseparation in Chromatography
Research by Jin et al. (2020) focused on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, which includes compounds structurally related to 3-(4-Bromo-2-methylphenyl)propanoic acid, using countercurrent chromatography. This study demonstrates the potential of these compounds in chromatographic applications, particularly in the separation of enantiomers, a crucial process in pharmaceutical and chemical industries (Yang Jin, Honglei Bao, Wenyu Sun, & Shengqiang Tong, 2020).
Electroreductive Radical Cyclization
In a study by Esteves et al. (2005), the electroreductive radical cyclization of compounds structurally similar to 3-(4-Bromo-2-methylphenyl)propanoic acid was investigated. This research highlights the potential of such compounds in synthetic organic chemistry, particularly in the formation of cyclic compounds through electrochemical methods (A. Esteves, D. M. Goken, L. Klein, Luís F. M. Leite, M. J. Medeiros, & D. Peters, 2005).
Discovery of New Phenolic Compounds
Ren et al. (2021) identified new phenolic compounds, structurally related to 3-(4-Bromo-2-methylphenyl)propanoic acid, from the leaves of Eucommia ulmoides Oliv. These findings contribute to the field of natural product chemistry and highlight the potential of these compounds in anti-inflammatory research (Xiaolei Ren, Zhu-zhen Han, Leixin Song, Zi-Yang Lv, Ying-bo Yang, Ying Xiao, & Zi-Jia Zhang, 2021).
Synthesis and Catalysis
He Chong-heng (2010) reported on the synthesis of 2-(4-methylphenyl)propanoic acid, a compound similar to 3-(4-Bromo-2-methylphenyl)propanoic acid, using a zinc acetate and cuprous chloride catalyst. This research is significant for the chemical industry, demonstrating a method for synthesizing structurally related compounds (He Chong-heng, 2010).
Safety and Hazards
properties
IUPAC Name |
3-(4-bromo-2-methylphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATJZPRBPBDIQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-methylphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.